molecular formula C13H17BO4 B1449911 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 1823104-80-8

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No.: B1449911
CAS No.: 1823104-80-8
M. Wt: 248.08 g/mol
InChI Key: OKJQVOFTWMGSCJ-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 .


Chemical Reactions Analysis

This compound undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound is an oil-like substance at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Characterization

Compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related molecules have been synthesized through a three-step substitution reaction. These boric acid ester intermediates with benzene rings are characterized by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Their structures have been confirmed and analyzed using X-ray diffraction, and their molecular structures have been further validated through density functional theory (DFT) calculations, which show consistency with crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Catalytic Applications

Catalytic Hydroboration

A boron-substituted hydroxycycylopentadienyl ruthenium hydride complex has been synthesized and demonstrated to react with aldehydes, imines, and ketones in a stoichiometric and catalytic manner, providing hydroboration products under mild conditions. This showcases the potential utility of boron-substituted compounds in catalysis, particularly in the hydroboration of organic substrates (Koren-Selfridge et al., 2009).

Sensing and Detection

Hydrogen Peroxide Vapor Detection

Schiff base substituent-triggered efficient deboration reactions have been utilized for the rapid detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. By introducing functional groups that enhance the deboration velocity in the presence of H2O2, this method provides a fast and highly sensitive approach for detecting peroxide-based explosives, with the detection limit reaching as low as 4.1 parts per trillion (Fu et al., 2016).

Synthetic Methodologies

Pd-catalyzed Borylation

The Pd-catalyzed borylation of aryl bromides using specific boronic esters has been explored as an effective method for synthesizing boron-substituted arenes. This methodology highlights the versatility of boron-substituted compounds in organic synthesis and their potential applications in various chemical transformations (Takagi & Yamakawa, 2013).

Safety and Hazards

This compound is classified as hazardous. It can cause skin irritation, eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQVOFTWMGSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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